2,3,5,6-Tetrachlorophenyl diphenylphosphinate
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Overview
Description
2,3,5,6-Tetrachlorophenyl diphenylphosphinate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinate group attached to a tetrachlorophenyl ring and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachlorophenyl diphenylphosphinate typically involves the reaction of 2,3,5,6-tetrachlorophenol with diphenylphosphinic chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachlorophenyl diphenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The tetrachlorophenyl ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted tetrachlorophenyl derivatives.
Scientific Research Applications
2,3,5,6-Tetrachlorophenyl diphenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachlorophenyl diphenylphosphinate involves its interaction with molecular targets, such as enzymes or receptors. The phosphinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tetrachlorophenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachlorophenol: A related compound with similar structural features but lacking the phosphinate group.
Diphenylphosphinic chloride: A precursor used in the synthesis of 2,3,5,6-Tetrachlorophenyl diphenylphosphinate.
Tetraphenylphosphonium chloride: Another organophosphorus compound with different functional groups.
Uniqueness
This compound is unique due to the combination of the tetrachlorophenyl ring and the diphenylphosphinate group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64400-12-0 |
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Molecular Formula |
C18H11Cl4O2P |
Molecular Weight |
432.1 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C18H11Cl4O2P/c19-14-11-15(20)17(22)18(16(14)21)24-25(23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
InChI Key |
ZYWNFAQPDFSYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=C(C(=CC(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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